molecular formula C19H20FN3O3S B2501234 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide CAS No. 1787880-18-5

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No.: B2501234
CAS No.: 1787880-18-5
M. Wt: 389.45
InChI Key: GRLSWGUEHIUGQH-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyrazole ring, a furan ring, and a benzenesulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common method is the reaction of hydrazine with a suitable diketone or β-diketone to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzenesulfonamide group can be oxidized to form sulfonic acid derivatives.

  • Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole or furan rings.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) oxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions could employ nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation products include sulfonic acids and their derivatives.

  • Reduction products include pyrazoline derivatives.

  • Substitution products can vary widely depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential pharmacological uses.

  • Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its biological targets. Potential molecular targets could include enzymes or receptors involved in inflammatory or microbial pathways. The compound may interact with these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide

  • N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide

Uniqueness: This compound is unique due to the presence of the furan ring, which may impart different chemical and biological properties compared to similar compounds with pyridine or thiophene rings.

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique combination of structural motifs, including a pyrazole ring, a furan moiety, and a sulfonamide group, which may contribute to its pharmacological properties.

The molecular formula of this compound is C17H21N3O2SC_{17}H_{21}N_{3}O_{2}S, with a molecular weight of approximately 341.4 g/mol. The presence of fluorine and sulfur in its structure may enhance its biological interactions and solubility characteristics.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including enzyme inhibition, receptor modulation, and interference with cellular signaling pathways. The sulfonamide group is particularly known for its ability to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes.

Antimicrobial Activity

Studies have shown that compounds containing pyrazole and furan rings possess significant antimicrobial properties. For instance, N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl derivatives have demonstrated efficacy against various bacterial strains, suggesting potential applications as antibacterial agents .

Anticancer Activity

The anticancer potential of similar sulfonamide derivatives has been documented in several studies. In vitro assays revealed that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. For example, compounds with structural similarities have been shown to inhibit the Bcl-2 protein, leading to increased apoptosis in cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds like N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl have been reported to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

In a recent study, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrazole ring enhanced antibacterial activity significantly. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness against resistant strains .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that the compound could reduce cell viability significantly at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis, as evidenced by increased levels of reactive oxygen species (ROS) .

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-22-18(14-8-9-14)11-15(21-22)12-23(13-16-5-4-10-26-16)27(24,25)19-7-3-2-6-17(19)20/h2-7,10-11,14H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLSWGUEHIUGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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